C.I. Solvent Blue 3

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

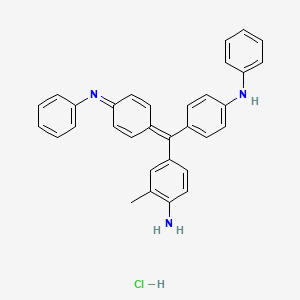

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27N3.ClH/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28;/h2-22,34H,33H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGIACBASLJNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80636149 | |

| Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-15-6 | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Solvent Blue 3 (CAS 8004-91-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Blue 3, registered under CAS number 8004-91-9, is a synthetic triarylmethane dye.[1] It is widely known in scientific literature as Aniline Blue, Spirit Soluble. This name distinguishes it from the water-soluble form, which is a sulfonated version.[2][3] Spirit Soluble Aniline Blue is primarily used as a biological stain in histology and cytology for the visualization of various tissue components.[4][5] Its ability to selectively stain structures such as collagen and callose makes it a valuable tool in preclinical research and toxicological studies, which are integral to the drug development process. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

Aniline Blue, Spirit Soluble, is a dark reddish-purple to black crystalline powder.[6] It is soluble in ethanol and insoluble in water.[7][8] The CAS number 8004-91-9 is primarily associated with the hydrochloride salt form of the dye. It is important to distinguish this from the water-soluble sodium salt of its sulfonated derivative, which has a different CAS number and molecular formula.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 8004-91-9 | [7][9] |

| Synonyms | Aniline Blue (Spirit Soluble), C.I. 42775, Solvent Blue 3, Opal Blue | [6][9][10] |

| Molecular Formula | C32H28ClN3 | [7] |

| Molecular Weight | 490.5 g/mol | [7] |

| Appearance | Dark red to brown powder | [11] |

| Solubility | Soluble in ethanol, insoluble in water. | [7][8] |

| Absorption Maxima (in Methanol) | 591-595 nm | [6][11] |

Synthesis

The synthesis of Aniline Blue involves the reaction of magenta (a mixture of rosaniline and pararosaniline) with an excess of aniline in the presence of a catalyst, such as benzoic acid, at elevated temperatures (around 180°C).[7] This process results in the phenylation of the magenta molecule, leading to the formation of the triphenylmethane structure characteristic of Aniline Blue. The final product is typically a mixture of the diphenyl and triphenyl derivatives of rosaniline and pararosaniline.[2]

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound is a critical tool in the biomedical research and drug development pipeline. Its primary utility lies in its function as a potent histological stain.

-

Collagen Staining in Fibrosis and Tissue Remodeling Studies: Aniline Blue is a key component of several trichrome staining methods, including Mallory's and Masson's trichrome stains.[12][13][14] These techniques are used to differentiate collagen fibers (which stain blue) from cytoplasm and muscle (which stain red). This is particularly relevant in studying fibrosis, a pathological hallmark of many chronic diseases and a key consideration in the toxicological assessment of drug candidates.

-

Plant Biology and Agriculture: In plant sciences, Aniline Blue is extensively used as a fluorescent stain for callose (a β-1,3-glucan).[15][16][17] Callose deposition is a response to wounding, pathogen attack, and other stresses. Therefore, Aniline Blue is used to study plant immune responses and the effects of potential agrochemical compounds.

-

Fluorescence Microscopy: Aniline Blue exhibits fluorescence, which is utilized in various microscopy applications.[12] It can be used to visualize glycogen and other cellular structures.[18]

-

Toxicology and Genotoxicity: Some studies have investigated the toxicological profile of aniline and its derivatives. Aniline has been shown to induce oxidative stress and apoptosis in hepatocytes.[19] While not directly about this compound, this highlights a potential area of investigation for researchers using this dye. There is also evidence of genotoxicity for aniline compounds.[20]

Experimental Protocols

Mallory's Trichrome Stain for Collagen

This method is used for the selective staining of collagen in tissue sections.

Solutions:

-

Solution A (Acid Fuchsin): 0.5 g Acid Fuchsin in 100 mL distilled water.

-

Solution B (Aniline Blue - Orange G): 0.5 g Aniline Blue, 2 g Orange G, and 2 g Phosphotungstic Acid in 100 mL distilled water.

Protocol:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in Solution A for 1-5 minutes.

-

Rinse in distilled water.

-

Stain in Solution B for 20-60 minutes.

-

Rinse in 95% ethanol.

-

Dehydrate in absolute ethanol, clear in xylene, and mount.

Expected Results:

-

Collagen: Blue

-

Nuclei: Red

-

Cytoplasm: Pale Red/Pink

-

Erythrocytes: Yellow/Orange

Diagram 1: Experimental Workflow for Mallory's Trichrome Staining

Caption: Workflow for Mallory's Trichrome Staining.

Aniline Blue Staining for Callose in Plant Tissue

This protocol is for the fluorescent visualization of callose deposits in plant tissues.

Solutions:

-

Staining Solution: 0.1% (w/v) Aniline Blue in 0.1 M K2HPO4 buffer (pH 9.0).

Protocol:

-

Fix plant tissue in a suitable fixative (e.g., FAA: formalin-aceto-alcohol).

-

Wash the tissue in buffer.

-

Infiltrate the tissue with the Aniline Blue staining solution.

-

Incubate for at least 2 hours in the dark.

-

Mount the tissue in the staining solution or buffer.

-

Observe under a fluorescence microscope with UV excitation (around 365 nm).

Expected Results:

-

Callose deposits will fluoresce bright yellow-green.

Diagram 2: Experimental Workflow for Callose Staining

Caption: Workflow for fluorescent staining of callose.

Safety Information

This compound should be handled with appropriate laboratory precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Logical Workflow for Toxicological Assessment

While this compound is not directly used in signaling pathway analysis for drug discovery, its application in histology is a cornerstone of preclinical toxicology. The following diagram illustrates a logical workflow where this dye plays a crucial role.

Diagram 3: Role of Aniline Blue Staining in Preclinical Toxicology

Caption: Use of Aniline Blue in a preclinical toxicology workflow.

Conclusion

This compound (CAS 8004-91-9) is a valuable histological stain with significant applications in biomedical research and the preclinical stages of drug development. Its ability to selectively stain collagen and other cellular components provides crucial insights into tissue morphology and pathology. While its direct role in signaling pathway elucidation is not established, its importance as a tool for assessing drug efficacy and toxicity is undeniable. Researchers and scientists should be aware of the different forms of Aniline Blue (spirit soluble vs. water soluble) to ensure the appropriate selection for their experimental needs. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. Aniline blue - CAMEO [cameo.mfa.org]

- 2. colour.org.uk [colour.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. Aniline Blue (Spirit Soluble) for microscopy 25 gm CAS #28631?66?5 [labitems.co.in]

- 5. biognost.com [biognost.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. ANILINE BLUE (SPIRIT SOLUBLE) CAS#: 8004-91-9 [m.chemicalbook.com]

- 8. ANILINE BLUE (SPIRIT SOLUBLE) | 8004-91-9 [chemicalbook.com]

- 9. ANILINE BLUE SPIRIT SOLUBLE FOR MICROSCOPY | 8004-91-9 | MSDS and Specifications of ANILINE BLUE SPIRIT SOLUBLE FOR MICROSCOPY [molychem.net]

- 10. ANILINE BLUE SPIRIT SOLUBLE | Laboratory Chemicals, Lab chemical distributors, Laboratory chemical suppliers, Lab chemicals exporter, Laboratory chemicals manufacturer, Lab chemical manufacturer, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]

- 11. 8004-91-9|Aniline blue, spirit soluble| Ottokemi™ [ottokemi.com]

- 12. Aniline Blue WS - Wikipedia [en.wikipedia.org]

- 13. bio-optica.it [bio-optica.it]

- 14. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. protocols.io [protocols.io]

- 17. Aniline blue and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel application of aniline blue. Fluorescent staining of glycogen and some protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aniline blue staining: Topics by Science.gov [science.gov]

C.I. Solvent Blue 3: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. Solvent Blue 3, a synthetic dye belonging to the triarylmethane class. This document consolidates key molecular data, outlines its synthesis and applications, and presents its chemical structure.

Core Molecular and Physical Properties

This compound is characterized by the following molecular and physical properties. The quantitative data is summarized in the table below for ease of reference.

| Property | Value | Reference |

| Molecular Weight | 490.0 g/mol | |

| Molecular Formula | C₃₂H₂₈ClN₃ | |

| IUPAC Name | 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

| CAS Registry Number | 8004-91-9 | |

| Chemical Structure Class | Triarylmethane | |

| Appearance | Blue powder | |

| Solubility | Insoluble in water; Soluble in ethanol. | |

| Behavior in Acid | In concentrated sulfuric acid, it appears as a brown-light yellow solution, which forms a blue precipitate upon dilution. | |

| Behavior in Base | Addition of sodium hydroxide to an aqueous solution results in a brownish-red color. |

Chemical Structure

The chemical structure of this compound is a key determinant of its color and properties. Below is a diagram representing its molecular structure.

Spectral Characteristics of C.I. Solvent Blue 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of C.I. Solvent Blue 3, a triarylmethane dye. The information is compiled to assist in research, scientific analysis, and potential applications where the photophysical properties of this dye are of interest.

Core Properties of this compound

This compound, also known by its Colour Index number 42775 and the common name Aniline Blue, Spirit Soluble, is a synthetic organic dye. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Solvent Blue 3 | [1] |

| C.I. Number | 42775 | [1][2] |

| Chemical Class | Triarylmethane | [1] |

| CAS Number | 8004-91-9, 6287-15-6 | [3] |

| Molecular Formula | C₃₂H₂₈ClN₃ | [3] |

| Molecular Weight | 490.0 g/mol | [3] |

| Solubility | Soluble in ethanol; Insoluble in water | [1] |

Spectral Data

The spectral properties of triarylmethane dyes like this compound are known to be influenced by the solvent environment. The absorption spectrum typically features a primary intense band in the visible region, which may be accompanied by a shoulder at a shorter wavelength.

Table 2.1: Absorption Characteristics of this compound

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Notes |

| Methanol | 591 - 595 nm | Data not available | For "ANILINE BLUE (SPIRIT SOLUBLE)" C.I. No. 42775.[4][5] |

| 0.005M HCl | 595 - 605 nm | Data not available | For a related product also referred to as "Aniline Blue (Spirit Soluble)".[5] |

| General Visible Range | 580 - 760 nm | Data not available | Broad range mentioned for "Cationic Turquoise Blue GB Ci 42775 Solvent Blue 3".[6] |

Table 2.2: Fluorescence Characteristics of this compound

| Parameter | Value | Notes |

| Emission Maximum | Data not available | |

| Quantum Yield | Data not available | |

| Fluorescence Behavior | Appears yellow-green under violet light during fluorescence microscopy.[5] | This suggests an emission in the green-yellow region of the spectrum. |

Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the spectral characteristics of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

Objective: To measure the absorption spectrum of this compound in a suitable solvent (e.g., ethanol) and determine its wavelength of maximum absorbance (λmax).

Materials:

-

This compound

-

Spectroscopy-grade ethanol

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 10 mg) of this compound using an analytical balance.

-

Dissolve the dye in a known volume of ethanol (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 400-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Rinse a cuvette with one of the standard solutions and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all the standard solutions, starting from the least concentrated.

-

-

Data Analysis:

-

From the absorption spectra, identify the wavelength of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus the concentration of the standard solutions.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear graph will be equal to εb. Since the path length (b) is typically 1 cm, the slope is equal to the molar absorptivity.

-

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission for this compound.

Materials:

-

Dilute solution of this compound in a suitable solvent (e.g., ethanol)

-

Fluorescence cuvettes (4-sided polished)

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in ethanol. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength. This is typically set to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Set the emission wavelength range to be scanned (e.g., a range starting just above the excitation wavelength to the near-infrared).

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

-

-

Blank Measurement:

-

Fill a fluorescence cuvette with the solvent (ethanol) and record a blank emission spectrum. This is to account for any background fluorescence from the solvent or Raman scattering.

-

-

Sample Measurement:

-

Fill a fluorescence cuvette with the dilute dye solution.

-

Place the cuvette in the spectrofluorometer and record the emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of the dye.

-

Identify the wavelength of maximum fluorescence emission from the corrected spectrum.

-

Visualizations

Experimental Workflow for UV-Vis Spectroscopy

Experimental Workflow for Fluorescence Spectroscopy

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 8004-91-9 CAS | ANILINE BLUE (SPIRIT SOLUBLE) | Biological Stains and Dyes | Article No. 01381 [lobachemie.com]

- 3. This compound | C32H28ClN3 | CID 24181123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. alphachemikaindia.com [alphachemikaindia.com]

- 6. Cationic Turquoise Blue GB Ci 42775 Solvent Blue 3 Basic Blue 3 for Hair Color - Basic Blue 3 and Solvent Blue 3 [jqmaterial.en.made-in-china.com]

In-Depth Technical Guide to the Spectroscopic Properties of C.I. Solvent Blue 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of C.I. Solvent Blue 3, a synthetic dye belonging to the triarylmethane class. This document details its photophysical parameters, outlines experimental protocols for spectral measurements, and presents a logical framework for understanding its spectroscopic behavior.

Introduction to this compound

This compound, also known by its common names Aniline Blue and Spirit Blue, is a synthetic organic dye with the Colour Index number 42775. It is structurally classified as a triarylmethane dye. Its chemical formula is C₃₂H₂₈ClN₃, and it has a molecular weight of 490.0 g/mol . Due to its solubility in organic solvents, it finds applications in various industrial and research settings. Understanding its interaction with light is crucial for its application in areas such as biological staining and materials science.

Spectroscopic Properties

The interaction of this compound with electromagnetic radiation gives rise to its characteristic blue color. This is a consequence of its electronic structure, which allows for the absorption of light in the visible region of the spectrum, leading to electronic transitions. Following absorption, the molecule can relax to its ground state through various pathways, including the emission of light as fluorescence.

Absorption and Emission Spectra

The absorption spectrum of a compound illustrates the wavelengths of light it absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. For this compound, the primary photophysical parameters are summarized in the table below.

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 591 - 595 nm[1] | Methanol |

| Molar Absorptivity (ε) | Data not available | - |

| Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (Φf) | Data not available | - |

| Stokes Shift (Δν) | Data not available | - |

Experimental Protocols

To obtain the absorption and emission spectra of this compound and determine its photophysical parameters, the following experimental methodologies can be employed.

Preparation of Solutions

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is readily soluble. Methanol is a suitable choice based on available data.

-

Stock Solution: Prepare a concentrated stock solution of this compound of a known concentration (e.g., 1 mM) by accurately weighing the solid dye and dissolving it in a precise volume of the chosen solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution to be used for spectroscopic measurements. The concentrations should be chosen to yield absorbance values in the optimal range for the spectrophotometer (typically 0.1 to 1.0).

Measurement of Absorption Spectrum

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and scattering.

-

Sample Measurement: Record the absorption spectra of the prepared solutions of this compound over a relevant wavelength range (e.g., 400-800 nm).

-

Determination of λmax: The wavelength at which the maximum absorbance is observed is the λmax.

-

Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), the molar absorptivity can be calculated.

Measurement of Emission Spectrum and Quantum Yield

-

Instrumentation: A spectrofluorometer is required for these measurements.

-

Excitation Wavelength: Excite the sample at its absorption maximum (λmax).

-

Emission Scan: Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as this compound.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the standard solution. The absorbance of both solutions should be kept low (typically < 0.1) to avoid inner filter effects.

-

The quantum yield (Φf) of this compound can be calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Calculation of Stokes Shift

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra. It can be calculated in terms of wavelength, frequency, or wavenumbers. In terms of wavelength, it is simply: Δλ = λem - λmax

Logical Relationships and Workflows

The process of characterizing the spectroscopic properties of this compound follows a logical workflow, from sample preparation to data analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the sequential and parallel steps involved in determining the key photophysical parameters of the dye. Proper sample preparation is fundamental and precedes both absorption and emission spectroscopic measurements. The data obtained from these measurements are then used for subsequent calculations.

Conclusion

This technical guide has provided an overview of the known spectroscopic properties of this compound and detailed the experimental protocols necessary to determine its complete photophysical profile. For researchers, scientists, and professionals in drug development, a thorough understanding and empirical determination of these parameters are essential for the effective application of this dye in their respective fields. The provided workflow and experimental designs serve as a foundational methodology for the comprehensive characterization of this compound and other similar solvent dyes.

References

In-Depth Technical Guide: Synthesis and Purification of C.I. Solvent Blue 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Solvent Blue 3 (Colour Index Number 42775), a triarylmethane dye also known as Spirit Soluble Aniline Blue. This document details the chemical principles, experimental protocols, and purification methodologies relevant to researchers in the fields of chemistry and materials science.

Introduction to this compound

This compound is a synthetic organic dye belonging to the triarylmethane class.[1] It is characterized by its deep blue color and solubility in organic solvents, particularly alcohols, hence its common name "Spirit Soluble."[1] Chemically, it is a mixture of the hydrochlorides of diphenylated and triphenylated derivatives of rosaniline and pararosaniline.[2][3] The dye is produced by the N-phenylation of C.I. Basic Violet 14 (Magenta).[1] Its primary applications are in the formulation of inks, wood stains, and in various industrial coloring processes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | Solvent Blue 3 |

| C.I. Number | 42775 |

| CAS Number | 8004-91-9 |

| Chemical Class | Triarylmethane |

| Appearance | Dark blue or bronze-lustered powder |

| Solubility | Soluble in ethanol; Insoluble in water[1] |

| Behavior in Acid | In concentrated sulfuric acid, it appears brown-light yellow, and upon dilution, a blue precipitate is formed.[1] |

| Behavior in Base | An aqueous solution of the dye turns brownish-red upon the addition of sodium hydroxide.[1] |

Synthesis of this compound

The synthesis of this compound is achieved through the N-phenylation of rosaniline, the primary constituent of C.I. Basic Violet 14. This reaction involves the substitution of the hydrogen atoms on the primary amino groups of rosaniline with phenyl groups from aniline.

Underlying Chemical Principle

The core of the synthesis is a nucleophilic aromatic substitution reaction. Aniline acts as the nucleophile, attacking the amino groups of the rosaniline base. The reaction is typically carried out at a high temperature to overcome the activation energy barrier for the substitution. An acid catalyst, such as benzoic acid or acetic acid, is often employed to facilitate the reaction.[1] The extent of phenylation (di- or tri-substitution) can be influenced by the reaction conditions, including the ratio of reactants and the reaction time.

Experimental Protocol: A Generalized Method

While precise industrial protocols are often proprietary, the following generalized laboratory-scale procedure is based on established chemical principles for the synthesis of triarylmethane dyes.[1]

Materials:

-

C.I. Basic Violet 14 (Rosaniline hydrochloride)

-

Aniline (freshly distilled)

-

Benzoic acid (catalyst)

-

Hydrochloric acid

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Mechanical stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine C.I. Basic Violet 14 and a significant excess of aniline.

-

Catalyst Addition: Add a catalytic amount of benzoic acid to the mixture. The presence of an acid catalyst is crucial for achieving a desirable shade.[1]

-

Heating: Heat the reaction mixture to approximately 180 °C with continuous stirring.[1] Maintain this temperature for several hours. The reaction progress can be monitored by taking small samples and observing the color change on a test paper or via thin-layer chromatography.

-

Reaction Quench and Product Isolation: After the reaction is complete (typically several hours), cool the mixture. Slowly and carefully add hydrochloric acid to the cooled mixture to neutralize the excess aniline and to precipitate the hydrochloride salt of the newly formed Solvent Blue 3.

-

Filtration: Filter the resulting precipitate using a Büchner funnel and wash it with a small amount of ethanol to remove residual aniline hydrochloride and other impurities.

-

Drying: Dry the collected solid product in a vacuum oven at a moderate temperature.

Table 2: Generalized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | C.I. Basic Violet 14, Aniline | Aniline serves as both a reactant and a solvent. |

| Reactant Ratio | Excess Aniline | To drive the reaction towards higher degrees of phenylation. |

| Catalyst | Benzoic Acid or Acetic Acid | To facilitate the N-phenylation reaction and influence the final shade.[1] |

| Temperature | ~180 °C | High temperature is required for the nucleophilic aromatic substitution.[1] |

| Reaction Time | Several hours | To ensure a sufficient degree of phenylation. |

Purification of this compound

The crude product obtained from the synthesis contains a mixture of di- and triphenylated rosanilines, unreacted starting materials, and byproducts. Purification is essential to achieve a product with the desired color intensity and purity. A common method for purifying triarylmethane dyes involves the conversion of the dye salt to its free base form, which has different solubility characteristics.

Purification Protocol: Solvent Extraction of the Color Base

This procedure is based on the general method for the purification of triarylmethane dyes.

Materials:

-

Crude this compound

-

Aqueous solution of an inorganic base (e.g., sodium hydroxide or sodium carbonate)

-

A nonpolar, water-immiscible organic solvent (e.g., toluene or xylene)

-

Dilute hydrochloric acid

-

Ethanol

Equipment:

-

Beakers

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Formation of the Color Base: Dissolve the crude this compound in a suitable solvent. Add an aqueous solution of an inorganic base, such as sodium hydroxide, to convert the hydrochloride salt of the dye into its free color base. The color base is typically insoluble in water but soluble in nonpolar organic solvents.

-

Solvent Extraction: Transfer the mixture to a separatory funnel and add a nonpolar organic solvent like toluene. Shake the funnel vigorously to extract the color base into the organic layer. Allow the layers to separate and discard the aqueous layer containing inorganic salts and other water-soluble impurities.

-

Washing: Wash the organic layer with water to remove any remaining base and salts.

-

Precipitation of the Purified Dye: To the organic solution of the color base, add dilute hydrochloric acid with stirring. This will convert the color base back to its hydrochloride salt, which will precipitate out of the nonpolar solvent.

-

Isolation and Drying: Filter the purified precipitate, wash it with a small amount of ethanol, and dry it under vacuum.

Visualizations

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Purification Workflow

Caption: General purification scheme for this compound via color base extraction.

Conclusion

This technical guide has outlined the fundamental principles and a generalized experimental approach for the synthesis and purification of this compound. The synthesis relies on the high-temperature N-phenylation of rosaniline, while purification can be effectively achieved through the selective extraction of the dye's color base. The provided protocols and workflows offer a solid foundation for researchers and professionals working with this class of triarylmethane dyes. Further optimization of reaction conditions and purification techniques may be necessary to achieve specific purity and yield requirements for advanced applications.

References

C.I. Solvent Blue 3: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

C.I. Solvent Blue 3, a triarylmethane dye also known by the Colour Index number 42775 and CAS number 8004-91-9, finds application in various industrial coloring processes. Understanding its stability and degradation characteristics is crucial for ensuring product quality, predicting shelf-life, and assessing potential environmental and toxicological impacts. This technical guide provides a comprehensive overview of the known stability and degradation pathways of this compound, with a focus on data presentation, experimental considerations, and the underlying chemical mechanisms.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Solvent Blue 3, 42775 | [1] |

| CAS Number | 8004-91-9 | [1][2][3] |

| Molecular Structure | Triarylmethane | [1] |

| Appearance | Reddish-purple to black powder | [4] |

| Solubility | Soluble in ethanol; Insoluble in water | [1][4] |

| Synonyms | Aniline Blue (spirit soluble), Opal Blue, Spirit Blue | [2] |

Stability Profile of this compound

The stability of this compound is influenced by various environmental factors, including light, heat, and chemical exposure. While specific quantitative data for this dye is limited in publicly available literature, general characteristics can be inferred from its chemical class and available safety data sheets.

General Stability:

| Condition | Observation | Source |

| Storage | Stable under recommended storage conditions (cool, dry, well-ventilated). | [5] |

| Incompatible Materials | Strong acids and strong bases. | [6][5] |

| Hazardous Decomposition | Upon combustion, may produce fumes, carbon monoxide, and carbon dioxide. | [6][5] |

Detailed quantitative stability data, such as lightfastness ratings on the Blue Wool Scale or specific temperature degradation thresholds, are not consistently reported in readily accessible sources. This highlights a gap in the detailed public knowledge base for this specific solvent dye.

Degradation Pathways of Triarylmethane Dyes

Specific experimental studies detailing the degradation pathways of this compound are scarce. However, the degradation of the broader class of triarylmethane dyes has been a subject of research. The primary degradation mechanisms are driven by photolytic (light-induced) and thermolytic (heat-induced) processes, as well as chemical reactions.

Photodegradation

The principal photodegradation pathway for triarylmethane dyes containing N-alkyl groups is photooxidative N-dealkylation . This process involves the removal of alkyl groups from the nitrogen atoms, which are integral to the chromophoric system of the dye. This dealkylation leads to a shift in the absorption maximum to shorter wavelengths, a phenomenon often referred to as "photobluing."

Another competitive photodegradation process involves the decomposition of the entire conjugated structure . This leads to a loss of color and the formation of smaller, often colorless, aromatic and aliphatic fragments.

A proposed general photodegradation pathway for a triarylmethane dye is illustrated below.

Caption: General photodegradation pathways for triarylmethane dyes.

Thermal Degradation

Thermal degradation of this compound, as indicated by safety data sheets, leads to the formation of carbon oxides and other fumes[6][5]. The breakdown of the triarylmethane structure at elevated temperatures likely involves the cleavage of the bonds connecting the aryl rings to the central carbon atom, as well as the degradation of the substituent groups.

Chemical Degradation

This compound is known to be incompatible with strong acids and bases[6][5]. In acidic or alkaline environments, the dye's chromophoric system can be altered, leading to color changes or complete decolorization. The specific reactions would depend on the nature of the acidic or alkaline medium and the reaction conditions.

Experimental Protocols for Stability and Degradation Analysis

To rigorously assess the stability and degradation pathways of this compound, a series of standardized experimental protocols should be employed. These studies, often referred to as forced degradation studies, are crucial in pharmaceutical and other industries to identify potential degradants and establish stability-indicating analytical methods[7][8][9][10][11].

Forced Degradation Study Workflow

A typical workflow for a forced degradation study is outlined below.

Caption: A typical experimental workflow for forced degradation studies.

Key Experimental Methodologies:

| Experiment | Typical Protocol | Analytical Techniques |

| Acid/Base Hydrolysis | A solution of the dye is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures. Samples are taken at various time points.[9] | HPLC-UV/Vis, LC-MS |

| Oxidative Degradation | The dye solution is treated with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.[11] | HPLC-UV/Vis, LC-MS |

| Thermal Degradation | The solid dye or its solution is exposed to elevated temperatures (e.g., 40-80°C) for a defined period. | HPLC-UV/Vis, LC-MS, TGA |

| Photostability | The dye solution or solid is exposed to a controlled light source (e.g., xenon lamp) that mimics sunlight (ICH Q1B guidelines). Samples are protected from light to serve as controls. | HPLC-UV/Vis, LC-MS |

Analytical Methods:

A crucial component of stability testing is the development of a stability-indicating analytical method , typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)[12][13][14][15][16]. Such a method must be able to separate the parent dye from all its potential degradation products, allowing for accurate quantification of the dye's decay and the formation of impurities over time.

-

HPLC/UPLC with Photodiode Array (PDA) Detection: Allows for the separation and quantification of the dye and its degradants, while the PDA detector can assess peak purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of the degradation products by providing molecular weight and fragmentation information.

Conclusion

This compound, a triarylmethane-based dye, exhibits stability under normal storage conditions but is susceptible to degradation by light, heat, and strong chemical agents. The primary photodegradation mechanism for this class of dyes is photooxidative N-dealkylation and cleavage of the conjugated system. While specific quantitative stability data and detailed degradation pathways for this compound are not extensively documented in public literature, established methodologies for forced degradation studies can be applied to generate this critical information. A thorough understanding of its stability profile is paramount for its effective and safe use in various applications. Further research focusing specifically on this compound (CAS 8004-91-9) is warranted to fill the existing knowledge gaps.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ANILINE BLUE SPIRIT SOLUBLE FOR MICROSCOPY | 8004-91-9 | MSDS and Specifications of ANILINE BLUE SPIRIT SOLUBLE FOR MICROSCOPY [molychem.net]

- 3. This compound | C32H28ClN3 | CID 24181123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrpp.com [ijrpp.com]

- 10. pharmainfo.in [pharmainfo.in]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

C.I. Solvent Blue 3: A Technical Guide to Lightfastness and Photostability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lightfastness and photostability of C.I. Solvent Blue 3 (C.I. 42775), a triarylmethane dye. The information presented herein is intended to support research, development, and quality control activities where the stability of this colorant under light exposure is a critical parameter.

Introduction to this compound

This compound is a synthetic organic dye belonging to the triarylmethane class, characterized by its vibrant blue hue.[1] It is soluble in ethanol and insoluble in water.[1] Due to its coloring properties, it finds application in various industries. Understanding its behavior upon exposure to light is crucial for ensuring product integrity and performance.

Chemical and Physical Properties:

| Property | Value |

| C.I. Name | Solvent Blue 3 |

| C.I. Number | 42775 |

| CAS Number | 8004-91-9[1] |

| Chemical Class | Triarylmethane[1] |

| Molecular Formula | C₃₂H₂₈ClN₃ |

| Molecular Weight | 489.0 g/mol |

Lightfastness Properties

Lightfastness is a measure of a colorant's resistance to fading or changing color when exposed to light. While specific quantitative data for this compound is limited in publicly available literature, a qualitative assessment indicates good lightfastness properties.

| Lightfastness Rating (ISO) |

| Good[1] |

Note: This is a qualitative rating. Specific numerical data from standardized tests such as the Blue Wool Scale for this compound were not available in the cited sources.

Experimental Protocols for Photostability Testing

A standardized method for assessing the lightfastness of textiles and dyes is outlined in ISO 105-B02.[2][3] This protocol utilizes a xenon arc lamp to simulate natural daylight and the Blue Wool Scale for grading.

Generalized Experimental Protocol (Based on ISO 105-B02)

This protocol describes a general procedure for determining the lightfastness of a dye like this compound on a substrate.

3.1.1. Materials and Equipment:

-

Specimen: The substrate (e.g., textile, polymer film) colored with this compound.

-

Blue Wool Standards: A set of eight standardized blue wool textiles with known lightfastness ratings (1-8).[4][5][6]

-

Xenon Arc Fading Lamp Apparatus: A lightfastness tester equipped with a xenon arc lamp, filters to simulate daylight, and controls for temperature and humidity.[3][5][7]

-

Opaque Masks: To cover portions of the specimens and standards for comparison.

-

Grey Scale for Assessing Change in Colour: For evaluating the degree of fading.

3.1.2. Procedure:

-

Sample Preparation: Mount the test specimen and a set of Blue Wool Standards on a card. A portion of each is covered with an opaque mask.

-

Exposure: Place the card inside the xenon arc fading lamp apparatus. The exposure conditions (irradiance, temperature, humidity) are set according to the standard (e.g., ISO 105-B02).[3][7]

-

Evaluation: Periodically inspect the samples. The lightfastness rating is determined by comparing the fading of the test specimen to the fading of the Blue Wool Standards.[1][4] The rating corresponds to the Blue Wool Standard that shows a similar degree of color change.

3.1.3. Workflow Diagram:

Caption: Workflow for Lightfastness Testing.

Photodegradation of Triarylmethane Dyes

The photostability of a dye is related to its chemical structure and the mechanisms by which it degrades upon absorbing light energy. For triarylmethane dyes, degradation can be a complex process.

General Degradation Pathway

While a specific degradation pathway for this compound is not detailed in the available literature, a generalized mechanism for triarylmethane dyes involves photo-oxidation, often leading to the cleavage of the chromophoric system. This process can be initiated by the absorption of UV-visible radiation, leading to an excited state that is more susceptible to reaction with oxygen.

Key steps in the degradation of some triarylmethane dyes include N-demethylation and the destruction of the conjugated structure. The degradation rate can be influenced by the presence of oxygen and the substrate to which the dye is applied.

Caption: Generalized Photodegradation Pathway.

Conclusion

This compound exhibits good general lightfastness, making it suitable for various applications where color stability is important. However, for critical applications, especially in the pharmaceutical and drug development sectors, it is imperative to conduct specific photostability testing on the final product formulation under relevant conditions. The generalized experimental protocol provided, based on ISO 105-B02, offers a framework for such evaluations. Further research is needed to establish a more precise quantitative lightfastness rating (Blue Wool Scale), color change metrics (ΔE), and a detailed photodegradation pathway for this compound to enable more accurate predictions of its long-term stability.

References

Methodological & Application

Application Notes and Protocols for C.I. Solvent Blue 3 Staining of Lipids in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Blue 3, also known as Sudan Blue II, is a lipophilic dye belonging to the Sudan family of lysochromes. These fat-soluble dyes are utilized in histology for the visualization of lipids, such as triglycerides, phospholipids, and sterols. The staining mechanism is based on the dye's higher solubility in lipids than in its solvent, causing it to partition into and color the lipid-rich structures within a tissue sample. This technique is particularly useful for identifying lipid accumulation in various pathological conditions, such as steatosis, and in metabolic studies. Due to the ambiguity in the precise chemical identity of this compound in historical literature, and its close relation to the well-characterized Sudan Black B (C.I. 26150), which also produces a blue-black stain, the following protocols are adapted from established methods for Sudan Black B.[1][2][3]

Data Presentation

The following table summarizes the properties of this compound (Sudan Blue II) in comparison to other commonly used lipid stains.

| Property | This compound (Sudan Blue II) | Sudan Black B | Oil Red O | Nile Blue |

| C.I. Number | 42775 (Note: Ambiguity exists) | 26150 | 26125 | 51180 |

| Appearance | Dark Blue/Purple Powder | Dark Brown to Black Powder | Red Powder | Greenish-Blue Crystalline Powder |

| Staining Color | Blue to Blue-Black | Blue-Black | Bright Red | Blue (Nuclei), Pink/Red (Neutral Lipids) |

| Lipids Stained | Neutral lipids, Triglycerides | Neutral fats, Phospholipids, Sterols | Neutral Triglycerides and Lipids | Neutral lipids (Pink), Acidic lipids (Blue) |

| Solubility | Insoluble in water; Soluble in ethanol, propylene glycol | Insoluble in water; Soluble in ethanol, propylene glycol | Insoluble in water; Soluble in isopropanol, propylene glycol | Soluble in water and ethanol |

| Tissue Preparation | Primarily Frozen Sections | Frozen Sections, some paraffin applications | Primarily Frozen Sections | Live or Fixed Cells, Frozen Sections |

| Staining Principle | Lysochrome (Physical Staining) | Lysochrome (Physical Staining) | Lysochrome (Physical Staining) | Metachromatic/Fluorescent |

| Absorption Max (nm) | ~652 nm (for Solvent Blue 35) | 596-605 nm | ~518 nm | Varies with environment |

Experimental Protocols

This section provides a detailed methodology for staining lipids in frozen tissue sections using this compound, adapted from the Sudan Black B protocol.

Reagents

-

This compound (or Sudan Black B) Powder

-

Propylene Glycol

-

Formalin, 10% Neutral Buffered (for fixation)

-

Nuclear Fast Red Solution (or other suitable counterstain)

-

Aqueous Mounting Medium (e.g., Glycerin Jelly)

-

Distilled Water

Solution Preparation

-

Staining Solution (0.7% in Propylene Glycol):

-

To 100 mL of propylene glycol, add 0.7 g of this compound powder.

-

Heat the solution to 100-110°C with constant stirring. Caution: Do not exceed 110°C.

-

Filter the hot solution through Whatman No. 2 filter paper into a clean, pre-warmed container.

-

Allow the solution to cool. A final filtration may be necessary before use.

-

The solution is stable and can be stored at room temperature.

-

-

85% Propylene Glycol (for differentiation):

-

Mix 85 mL of propylene glycol with 15 mL of distilled water.

-

Staining Protocol for Frozen Sections

-

Tissue Preparation:

-

Cut frozen tissue sections at a thickness of 8-10 µm using a cryostat.

-

Mount the sections on glass slides.

-

Air dry the sections for 15-30 minutes.

-

-

Fixation:

-

Immerse the slides in 10% neutral buffered formalin for 5-10 minutes.

-

Wash the slides thoroughly in several changes of distilled water.

-

-

Dehydration and Staining:

-

Place the slides in absolute propylene glycol for 5 minutes to remove all water.

-

Transfer the slides to the pre-warmed (60°C) this compound staining solution and incubate for 10-15 minutes.

-

-

Differentiation:

-

Transfer the slides directly to the 85% propylene glycol solution and agitate for 2-3 minutes to remove excess stain.

-

Check for differentiation under a microscope: lipid droplets should be a distinct blue-black, while the cytoplasm should be clear.

-

-

Washing:

-

Rinse the slides thoroughly in several changes of distilled water.

-

-

Counterstaining (Optional):

-

Immerse the slides in Nuclear Fast Red solution for 3-5 minutes to stain the nuclei red.

-

Rinse gently in distilled water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium.

-

Avoid using alcohol-based mounting media as they will dissolve the stain.

-

Expected Results

-

Lipids (Triglycerides, etc.): Blue to Blue-Black

-

Nuclei (if counterstained): Red

-

Cytoplasm: Colorless

Visualizations

Mechanism of Lysochrome Staining

The staining process is a physical phenomenon based on the principle of differential solubility. The lysochrome dye is more soluble in the lipids present in the tissue than in the solvent it is applied from. This causes the dye molecules to move from the solvent and accumulate in the lipid droplets, thereby rendering them visible.

Caption: Lysochrome dye partitioning into tissue lipids.

Experimental Workflow for Lipid Staining

The following diagram outlines the key steps in the this compound staining protocol for frozen tissue sections.

Caption: Step-by-step workflow for lipid staining.

Cellular Lipid Metabolism Pathways

This compound staining helps visualize the accumulation of lipids, which is a result of the complex interplay of various cellular metabolic pathways. The diagram below provides a simplified overview of key pathways involved in hepatic lipid metabolism, which can be studied using lipid stains.[4][5][6][7]

Caption: Key pathways in cellular lipid regulation.

References

- 1. microbenotes.com [microbenotes.com]

- 2. laboratorytests.org [laboratorytests.org]

- 3. Sudan Black B stain Clinisciences [clinisciences.com]

- 4. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. sinobiological.com [sinobiological.com]

- 7. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: C.I. Solvent Blue 3 for Staining Non-Polar Polymers

Introduction

C.I. Solvent Blue 3 is a synthetic, oil-soluble dye belonging to the triarylmethane class, known for its vibrant blue color and strong affinity for non-polar substances.[1] Its insolubility in water and high solubility in organic solvents and hydrocarbon-based materials make it an excellent candidate for staining a wide variety of non-polar polymers.[1][2] These include, but are not limited to, plastics, resins, oils, fats, waxes, and lipids.[1][3][4][5] In a research and development setting, this compound can be a valuable tool for visualizing the morphology of polymer blends, identifying lipid-rich structures in biological samples, and tracking the distribution of non-polar components in various matrices.

These application notes provide detailed protocols for utilizing this compound for staining different non-polar polymers, along with tabulated data for easy reference.

Physicochemical Properties and Compatibility

This compound and its variants exhibit properties that are crucial for their application in staining non-polar polymers.

Table 1: Physicochemical Properties of this compound Variants

| Property | This compound | MACROLEX® Blue 3R | Solvent Blue 35 |

| CAS Registry Number | 8004-91-9[1] | Not specified | 17354-14-2[4] |

| Molecular Structure | Triarylmethane class[1] | Anthraquinone dye[1] | Not specified |

| Appearance | Blue powder | Blue powder with a red cast[1] | Blue powder[4] |

| Melting Point | Not specified | Approx. 167°C[1] | Not specified |

| Density (at 23°C) | Not specified | Approx. 1.26 g/cm³[1] | Not specified |

| Solubility | Insoluble in water, soluble in ethanol.[1] | Insoluble in water. Soluble in acetone (20 g/L), benzyl alcohol (100 g/L), butyl acetate (60 g/L), ethanol (1.5 g/L), methyl methacrylate (90 g/L), methylene chloride (250 g/L), styrene (100 g/L), and xylene (150 g/L).[1] | Soluble in alcohols and hydrocarbon solvents.[5] |

Table 2: Polymer Compatibility of this compound and its Variants

| Polymer Type | This compound | MACROLEX® Blue 3R | Solvent Blue 35 |

| Polystyrene (PS) | Applicable[6] | Recommended[1] | Applicable[7] |

| Acrylonitrile Butadiene Styrene (ABS) | Applicable[6] | Recommended[1] | Applicable[7] |

| Styrene Acrylonitrile (SAN) | Not specified | Recommended[1] | Applicable[7] |

| Polymethyl Methacrylate (PMMA) | Not specified | Recommended[1] | Applicable[7] |

| Polycarbonate (PC) | Applicable[6] | Recommended[1] | Applicable[7] |

| Unplasticized Polyvinyl Chloride (PVC-U) | Not specified | Recommended[1] | Not specified |

| Polyphenylene Oxide (PPO) | Not specified | Recommended[1] | Applicable[7] |

| Polyethylene Terephthalate (PET) | Applicable[6] | Recommended[1] | Applicable[7] |

| Polyamide 6 (PA6) | Applicable[6] | Recommended[1] | Applicable[7] |

| Oils and Waxes | Applicable[1][3] | Not specified | Applicable[3] |

Experimental Protocols

Protocol 1: General Staining of Bulk Non-Polar Polymers (Plastics, Resins, Waxes)

This protocol is suitable for coloring bulk non-polar polymers for macroscopic visualization.

Materials:

-

This compound dye powder

-

Target polymer (e.g., resin, wax, or plastic pellets)

-

A suitable solvent in which both the dye and the polymer have some solubility (e.g., xylene, toluene, or a solvent recommended by the polymer manufacturer). For resins and lacquers, the liquid monomer or pre-polymer can be used.

-

Heating plate with magnetic stirring capabilities

-

Glass beakers

-

Molds for casting (if applicable)

Procedure:

-

Stock Solution Preparation:

-

Staining:

-

Melt or dissolve the target polymer according to standard procedures.

-

While stirring, add the this compound stock solution dropwise to the molten or dissolved polymer until the desired color intensity is achieved.[8]

-

For transparent coloration, a very low concentration (e.g., 0.01% or less) is often sufficient. For opaque coloring, higher concentrations (e.g., around 0.1%) may be needed.[8]

-

-

Processing:

-

Once a homogenous color is achieved, the stained polymer can be cast, molded, or used as intended.

-

Allow the polymer to cool and solidify.

-

Caption: Step-by-step workflow for staining polymer films.

Protocol 3: Staining of Lipids and Oils for Microscopic Visualization

This protocol is adapted for staining lipid droplets in fixed cells or for visualizing the distribution of oils in emulsions.

Materials:

-

This compound dye powder

-

Ethanol or isopropanol

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (for cell fixation)

-

Microscope slides and coverslips

-

Fluorescence microscope (if evaluating fluorescence properties) or bright-field microscope

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1% (w/v) stock solution of this compound in 95% ethanol.

-

-

Working Solution Preparation:

-

Dilute the stock solution to a final concentration of 0.1-0.5% in 70% ethanol. The optimal concentration may need to be determined empirically.

-

-

Sample Preparation:

-

For Fixed Cells:

-

Grow cells on coverslips.

-

Fix the cells with 4% formaldehyde in PBS for 15-20 minutes.

-

Wash the cells three times with PBS.

-

-

For Oil Emulsions:

-

Place a small drop of the emulsion on a microscope slide.

-

-

-

Staining:

-

Add the working staining solution to the prepared sample and incubate for 5-15 minutes at room temperature.

-

For fixed cells, ensure the entire coverslip is covered.

-

-

Differentiation and Washing:

-

Briefly rinse the sample with 70% ethanol to remove excess stain.

-

Wash the sample with distilled water or PBS.

-

-

Mounting and Visualization:

-

Mount the coverslip with the cells facing down onto a microscope slide with a drop of mounting medium.

-

For emulsions, place a coverslip over the drop.

-

Observe under a bright-field or fluorescence microscope.

-

Signaling Pathway for Lipid Staining

Caption: Logical steps for staining lipids in fixed cells.

Applications in Drug Development

The ability of this compound to stain non-polar polymers has potential applications in drug development, particularly in the formulation and characterization of drug delivery systems. Poorly water-soluble drugs are often formulated in lipid-based or polymer-based delivery systems to enhance their bioavailability. [9]this compound could be used as a model non-polar compound to:

-

Visualize the distribution of a non-polar drug surrogate within a polymer matrix or lipid nanoparticle.

-

Assess the morphology and integrity of polymer-based drug delivery systems.

-

Study the release mechanisms of non-polar compounds from a carrier by observing changes in staining patterns over time.

Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound is a versatile and effective dye for the staining of a wide range of non-polar polymers. Its ease of use and strong staining characteristics make it a valuable tool for researchers and professionals in materials science and drug development. The protocols provided herein offer a starting point for the application of this dye, and can be optimized to suit specific experimental needs.

References

- 1. LANXESS MACROLEX Blue 3R Solvent Dye for Plastics [ranbarr.com]

- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 3. Solvent Dyes Blue 35 for Plastic Oil Wax Polymer [colorbloomdyes.com]

- 4. Solvent Dyes Blue 35 for Plastic Oil Wax Polymer Reddish Blue - Transparent Blue and Solvent Blue MB [dimacolor.en.made-in-china.com]

- 5. Dayglo Color Corporation [dayglo.in]

- 6. specialchem.com [specialchem.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. Solvent blue 35 transparent dye for resin, plastics, lacquers, paints [chaostrade.eu]

- 9. China Solvent Blue 3R / Presol Blue 3R factory and manufacturers | Precise Color [precisechem.com]

Application Notes and Protocols for C.I. Solvent Blue 3 as a Tracer Dye in Fluid Dynamics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Solvent Blue 3 as a tracer dye for visualizing and quantifying fluid flow. Due to the limited availability of specific experimental data for this particular dye in fluid dynamics literature, this document combines known physicochemical properties with generalized protocols. Researchers should consider the need for empirical determination of certain parameters, such as the optimal concentration and absorption maximum, for their specific experimental setup.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for preparing solutions and understanding the behavior of the dye in a given fluid system.

| Property | Value | Source |

| C.I. Name | Solvent Blue 3 | [1] |

| C.I. Number | 42775 | [1] |

| CAS Number | 8004-91-9 | [1] |

| Molecular Formula | C₃₂H₂₈ClN₃ | [2] |

| Molecular Weight | 490.5 g/mol | [3] |

| Appearance | Dark red to blue powder | [3] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Ethanol | Soluble | [1] |

| Density (Solid) | 1.4 ± 0.1 g/cm³ | [3] |

| Melting Point | Not available | |

| Absorption Maximum (λ_max) in Ethanol | Not available in published literature. Requires experimental determination. | |

| Fluorescence Properties | Not available in published literature. Requires experimental investigation. |

Applications in Fluid Dynamics

This compound, due to its solubility in organic solvents like ethanol, can be a suitable tracer for a variety of fluid dynamics studies where aqueous solutions are not desirable. Potential applications include:

-

Flow Visualization: Qualitative assessment of flow patterns in non-aqueous systems, such as in chemical reactors, microfluidic devices handling organic solvents, and studies of fuel injection and mixing.

-

Velocity Field Measurement: When used in conjunction with techniques like Particle Image Velocimetry (PIV) or Laser-Induced Fluorescence (LIF), it can aid in the quantitative measurement of velocity fields. Note: The fluorescence properties of this compound are not well-documented and would need to be characterized prior to use in LIF experiments.

-

Mixing Analysis: Studying the efficiency and dynamics of mixing processes in solvent-based systems.

Experimental Protocols

The following protocols are generalized for the use of a solvent-soluble dye like this compound. Researchers must adapt these protocols to their specific experimental needs and perform preliminary tests to determine optimal parameters.

Protocol for Determining Absorption Spectrum

Objective: To determine the absorption maximum (λ_max) of this compound in ethanol, which is crucial for selecting appropriate light sources and filters for visualization and measurement techniques.

Materials:

-

This compound

-

Anhydrous ethanol (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of anhydrous ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution.

-

Prepare a Dilute Solution: Prepare a dilute solution from the stock solution that has an absorbance in the optimal range for the spectrophotometer (typically 0.1 - 1.0 AU). The exact dilution will need to be determined empirically.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from the UV to the near-IR region (e.g., 300 nm to 800 nm).

-

Blank Measurement: Fill a quartz cuvette with anhydrous ethanol to use as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse and fill a quartz cuvette with the dilute this compound solution and record its absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λ_max.

Protocol for Preparation of Tracer Solution for Flow Visualization

Objective: To prepare a solution of this compound in ethanol at a suitable concentration for qualitative flow visualization.

Materials:

-

This compound

-

Anhydrous ethanol

-

Beakers and magnetic stirrer

-

Volumetric flasks

-

Filter paper or syringe filter

Procedure:

-

Determine Target Concentration: The optimal concentration will depend on the specific application, the path length of the light through the fluid, and the sensitivity of the imaging system. Start with a trial concentration in the range of 10-100 mg/L.

-

Dissolution: Weigh the desired amount of this compound and add it to a beaker containing the required volume of ethanol. Use a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but ensure there is no boiling.

-

Filtration: Once the dye is fully dissolved, filter the solution to remove any undissolved particles that could interfere with the experiment or damage sensitive equipment. A syringe filter (e.g., 0.45 µm pore size) is recommended for small volumes.

-

Storage: Store the prepared solution in a sealed, light-protected container to prevent evaporation and photodegradation.

General Protocol for Flow Visualization Experiment

Objective: To visualize the flow pattern in a fluid system using the prepared this compound tracer solution.

Materials:

-

Experimental setup (e.g., flow cell, microfluidic device, wind tunnel with a liquid flow section)

-

Pump or syringe pump for fluid delivery

-

Injection system for the tracer dye (e.g., syringe, needle, pressure-driven injector)

-

Light source (e.g., white light, LED, or a laser with a wavelength close to the determined λ_max)

-

Imaging system (e.g., high-speed camera, DSLR, microscope with a camera)

Procedure:

-

System Setup: Assemble the experimental setup and ensure it is clean and free of contaminants.

-

Establish Main Flow: Start the flow of the main working fluid (ethanol) at the desired flow rate.

-

Dye Injection: Carefully inject the this compound tracer solution into the main flow at the point of interest. The injection should be done with minimal disturbance to the flow.

-

Illumination and Imaging: Illuminate the region of interest with the chosen light source. Use the imaging system to capture images or videos of the dye patterns.

-

Data Acquisition: Record the experimental parameters, including the main flow rate, dye injection rate, and imaging settings.

-

Post-processing: Analyze the captured images to understand the flow structures, mixing patterns, or other relevant phenomena.

Visualizations

The following diagrams illustrate the logical workflow for key experimental procedures.

References

Application Notes and Protocols for Staining of Oils and Fats in Plant Histology

A Note on C.I. Solvent Blue 38: Extensive literature review indicates that C.I. Solvent Blue 38 is not a commonly documented or validated stain for the specific purpose of identifying oils and fats in plant histology. Its primary applications are in industrial settings for coloring plastics, oils, and inks, with some use in animal histology for staining myelin sheaths.[1][2][3] As such, a standardized and validated protocol for its use in plant lipid staining is not available.

This document provides detailed protocols for well-established alternative stains for lipids in plant tissues, namely Sudan Black B and Nile Blue. Additionally, a hypothetical and unvalidated protocol for C.I. Solvent Blue 38 is proposed as a starting point for researchers interested in developing this novel application. This suggested protocol is based on the known properties of solvent dyes and the established procedures for similar stains.

Established Methods for Staining Oils and Fats in Plant Histology

The visualization of lipids such as oils, fats, and cutin in plant tissues is crucial for understanding plant metabolism, development, and responses to environmental stress. Lysochromes, which are fat-soluble dyes, are commonly used for this purpose.[4][5][6] The principle behind this staining method is that the dye is more soluble in the lipids within the tissue than in the solvent it is applied in.[6][7][8] This differential solubility results in the selective coloring of lipid-rich structures.

Sudan Black B Staining

Sudan Black B is a widely used, non-fluorescent, and thermally stable lysochrome that stains a broad range of lipids, including phospholipids, sterols, and neutral triglycerides, a blue-black color.[4] It is considered one of the most popular Sudan dyes for lipid detection.[4]

Experimental Protocol: Sudan Black B Staining for Plant Lipids

This protocol is adapted for use with frozen or fresh plant tissue sections. Paraffin-embedded sections are generally unsuitable as the processing steps with organic solvents remove the lipids.[8][9]

Materials:

-

Fresh or frozen plant tissue sections

-

10% Formalin (for fixation)

-

Propylene Glycol

-

Sudan Black B Staining Solution (0.7% w/v in Propylene Glycol)

-

85% (v/v) Propylene Glycol (for differentiation)

-

Nuclear Fast Red (Kernechtrot) or Safranin for counterstaining

-

Glycerin jelly or other aqueous mounting medium

-

Microscope slides and coverslips

Procedure:

-

Section Preparation:

-

Cut fresh or frozen sections of the plant tissue at a thickness of 10-20 µm.

-

Mount the sections on clean microscope slides.

-

-

Fixation:

-

Dehydration and Pre-Staining:

-

Staining:

-

Differentiation:

-

Washing:

-

Counterstaining (Optional):

-

Mounting:

Expected Results:

Nile Blue Staining

Nile Blue A (or Nile Blue Sulphate) is a fluorescent stain that can differentiate between neutral and acidic lipids.[13] Neutral lipids (like triglycerides) are stained pink to red, while acidic lipids (like phospholipids and free fatty acids) and nuclei are stained blue. When viewed with fluorescence microscopy under blue light excitation, lipids stained with Nile Blue emit a yellow fluorescence.[13]

Experimental Protocol: Nile Blue Staining for Plant Lipids

This protocol is suitable for fresh or fixed frozen sections.

Materials:

-

Fresh or fixed frozen plant tissue sections

-

4% Paraformaldehyde in Phosphate Buffered Saline (PBS) for fixation

-

Nile Blue A staining solution (e.g., 5 µM in PBS)

-

PBS for washing

-